molecular formula C18H21NO2 B2644933 N-(2-hydroxy-2-phenylpropyl)-2,5-dimethylbenzamide CAS No. 1351635-25-0

N-(2-hydroxy-2-phenylpropyl)-2,5-dimethylbenzamide

Cat. No.: B2644933
CAS No.: 1351635-25-0
M. Wt: 283.371
InChI Key: UUKDLJRUXWFYKY-UHFFFAOYSA-N
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Description

FOR RESEARCH USE ONLY. NOT INTENDED FOR HUMAN OR VETERINARY USE. N-(2-hydroxy-2-phenylpropyl)-2,5-dimethylbenzamide (CAS 1351635-25-0) is a synthetic benzamide derivative with a molecular formula of C 18 H 21 NO 2 and a molecular weight of 283.4 g/mol . This compound features a benzamide core structure substituted with methyl groups at the 2 and 5 positions, and an N-(2-hydroxy-2-phenylpropyl) side chain. The canonical SMILES representation is Cc1ccc(C)c(C(=O)NCC(C)(O)c2ccccc2)c1 . As a benzamide derivative, this compound is part of a broad class of organic molecules known for their diverse chemical and research properties. Benzamide scaffolds are of significant interest in various research fields, including medicinal chemistry and drug discovery, as they are present in compounds with a range of reported biological activities . Researchers can utilize this chemical as a building block or intermediate in synthetic chemistry, or as an analytical reference standard. Specific research applications and biological data for this particular compound are not currently available in the public domain, presenting an opportunity for novel investigation.

Properties

IUPAC Name

N-(2-hydroxy-2-phenylpropyl)-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-13-9-10-14(2)16(11-13)17(20)19-12-18(3,21)15-7-5-4-6-8-15/h4-11,21H,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKDLJRUXWFYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCC(C)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-phenylpropyl)-2,5-dimethylbenzamide typically involves the reaction of 2,5-dimethylbenzoic acid with 2-hydroxy-2-phenylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-phenylpropyl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(2-hydroxy-2-phenylpropyl)-2,5-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-phenylpropyl)-2,5-dimethylbenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Benzamide Derivatives

Compound Name Benzamide Substituents Hydroxyalkyl Group Key Functional Features
N-(2-hydroxy-2-phenylpropyl)-2,5-dimethylbenzamide 2,5-dimethyl 2-hydroxy-2-phenylpropyl Potential N,O-coordination sites
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl 2-hydroxy-1,1-dimethylethyl N,O-bidentate directing group
LMK-235 (HDAC inhibitor) 3,5-dimethyl 6-(hydroxyamino)-6-oxohexyloxy Hydroxamate group for HDAC inhibition
N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide 3,5-dimethyl 5-nitrophenylcarbamothioyl Thiourea linkage, nitro group

Key Observations :

  • Substituent Position : The 2,5-dimethyl configuration in the target compound contrasts with the 3-methyl or 3,5-dimethyl groups in analogs, which may alter electronic effects and steric hindrance. For example, the 2,5-dimethyl arrangement could enhance para-directed reactivity in electrophilic substitutions compared to meta-substituted derivatives .
  • Hydroxyalkyl Group : The 2-hydroxy-2-phenylpropyl group introduces a chiral center and a bulky aromatic side chain, differing from the smaller 1,1-dimethylethyl group in ’s analog. This structural variation could impact solubility and interactions with biological targets or metal catalysts .

Key Insights :

  • Catalytic Potential: The target compound’s hydroxy and benzamide groups may enable coordination to transition metals (e.g., Pd, Cu) for C–H bond functionalization, similar to ’s analog. However, steric bulk from the phenylpropyl group could reduce catalytic efficiency compared to less hindered derivatives .
  • Biological Activity : While LMK-235’s 3,5-dimethylbenzamide core and hydroxamate tail are optimized for HDAC binding, the target compound lacks the hydroxamate moiety, likely rendering it inactive against HDACs. Its bioactivity, if any, may instead relate to kinase inhibition or antimicrobial effects common in benzamides .

Analytical and Stability Considerations

The quantification of benzamide derivatives in biological matrices often employs HPLC, as demonstrated for N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide . The target compound’s lipophilicity (due to 2,5-dimethyl and phenylpropyl groups) may necessitate reverse-phase chromatography with UV detection. Stability studies of analogous compounds suggest susceptibility to hydrolysis at extreme pH, emphasizing the need for controlled storage conditions .

Biological Activity

N-(2-hydroxy-2-phenylpropyl)-2,5-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and analgesic properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxyl group and an amide functional group, which contribute to its chemical reactivity and biological interactions. The presence of aromatic rings allows for π-π interactions, while the hydroxyl group can form hydrogen bonds with biological molecules, enhancing its potential as a biochemical probe or inhibitor .

The compound's mechanism of action primarily involves:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with target biomolecules, influencing enzyme activity or receptor binding.
  • Aromatic Interactions : The aromatic rings can engage in π-π stacking interactions with other aromatic residues in proteins, potentially modulating their function.

These interactions suggest that this compound may act as an inhibitor for specific enzymes or receptors involved in inflammatory pathways .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are critical mediators in the inflammatory response. This effect may be mediated through the inhibition of specific signaling pathways involved in inflammation .

Analgesic Properties

In animal models, this compound has demonstrated analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). Its ability to modulate pain pathways suggests potential applications in pain management therapies .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(2-hydroxy-2-phenylpropyl)cinnamamideContains a cinnamamide moietyAnti-inflammatory
N-(2-hydroxy-2-phenylpropyl)-N,N-dimethylpyrrole-2-carboxamidePyrrole ring substitutionPotential anticancer activity

These comparisons highlight how variations in structural features can influence biological activity. For instance, the presence of different functional groups can alter the binding affinity to targets and the resulting pharmacological effects .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : A study demonstrated that this compound inhibited lipopolysaccharide-induced inflammation in macrophages by downregulating NF-kB signaling pathways. This suggests its potential as a therapeutic agent for inflammatory diseases .
  • Animal Models : In rodent models of arthritis, administration of this compound resulted in reduced swelling and pain scores compared to control groups treated with saline .
  • Mechanistic Insights : Further investigations revealed that the compound's analgesic effects may be linked to its ability to inhibit cyclooxygenase enzymes (COX), similar to traditional NSAIDs .

Q & A

Q. What are the recommended synthetic routes for N-(2-hydroxy-2-phenylpropyl)-2,5-dimethylbenzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

  • Route 1 : Condensation of 2,5-dimethylbenzoic acid with 2-hydroxy-2-phenylpropylamine under carbodiimide-mediated coupling (e.g., EDC/HOBt). Optimize pH (6.5–7.5) and temperature (0–4°C) to minimize side reactions .
  • Route 2 : Reductive amination of 2,5-dimethylbenzaldehyde with 2-phenylpropane-1,2-diol, followed by oxidation of the intermediate alcohol to the amide (e.g., using KMnO₄ in acidic conditions) .
  • Purification : Use silica gel chromatography (ethyl acetate/hexane, 3:7 ratio) and recrystallization from ethanol/water (70:30) to achieve >95% purity. Monitor via TLC (Rf = 0.45 in ethyl acetate) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques :
    • HPLC : Use a C18 column (mobile phase: acetonitrile/water, 55:45; flow rate 1 mL/min; UV detection at 254 nm) to quantify purity (>98%) .
    • NMR : Confirm structure via ¹H NMR (key signals: δ 7.2–7.4 ppm for aromatic protons, δ 1.5 ppm for geminal methyl groups) .
    • Mass Spectrometry : ESI-MS ([M+H]+ expected at m/z 310.2) to verify molecular weight .

Q. What solubility characteristics are critical for experimental design involving this compound?

Methodological Answer:

  • Solubility Profile :
    • Polar Solvents : Soluble in DMSO (≥50 mg/mL) and methanol (10 mg/mL at 25°C).
    • Nonpolar Solvents : Poor solubility in hexane (<1 mg/mL).
    • Aqueous Buffers : Limited solubility (use 0.1% Tween-80 for in vitro assays).
  • Implications : Pre-solubilize in DMSO for cell-based studies, ensuring final DMSO concentration ≤0.1% to avoid cytotoxicity .

Advanced Research Questions

Q. What mechanisms underlie the compound’s biological activity, and how can target interactions be validated?

Methodological Answer:

  • Proposed Mechanism : The hydroxy and benzamide groups enable hydrogen bonding with enzymes (e.g., HDACs or kinases). In silico docking (PDB: 4LX6) suggests binding to the catalytic pocket of HDAC1 .
  • Validation Strategies :
    • Enzymatic Assays : Measure IC₅₀ against recombinant HDAC isoforms (use fluorogenic substrates like Ac-Lys-TFA).
    • CRISPR Knockout : Validate target specificity using HDAC1-KO cell lines .
    • SAR Studies : Compare activity of analogs (e.g., LMK-235) to identify critical substituents .

Q. How can crystallographic fragment screening inform the compound’s molecular interactions?

Methodological Answer:

  • Crystallography Workflow :
    • Soak crystals of target proteins (e.g., Chaetomium thermophilum oxidoreductase) with the compound at 10 mM concentration.
    • Resolve structures at 1.8–2.0 Å resolution to map binding modes (e.g., hydrogen bonds with Asp178, hydrophobic interactions with Phe231) .
  • Data Interpretation : Use Phenix.refine to model electron density and validate ligand placement. Compare with analogs (e.g., 2,6-ditert-butylphenol derivatives) to refine pharmacophores .

Q. How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ across studies)?

Methodological Answer:

  • Key Variables to Control :
    • Assay Conditions : Standardize pH (7.4 vs. 6.8), ionic strength, and reducing agents (e.g., DTT) .
    • Cell Lines : Use isogenic lines to exclude genetic background effects.
    • Compound Stability : Verify integrity via LC-MS after prolonged incubation (e.g., 48-hour degradation in RPMI media) .
  • Meta-Analysis : Pool data from ≥3 independent replicates and apply ANOVA with post-hoc Tukey tests to resolve discrepancies .

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